
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is a titanium-based organometallic compound. It is known for its unique coordination structure, where titanium is bonded to three 2-methyl-2-propenoato ligands and one 2-propanolato ligand. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- typically involves the reaction of titanium tetrachloride with 2-methyl-2-propenoic acid and 2-propanol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to avoid side reactions. The general reaction scheme is as follows:
TiCl4+3CH2C(CH3)COOH+CH3CH(OH)CH3→Ti(OOCCH2C(CH3))3OCH(CH3)2+4HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with enhanced control over temperature, pressure, and reactant purity. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligands can be substituted with other organic or inorganic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use reagents like phosphines or amines.
Major Products Formed
Oxidation: Titanium dioxide (TiO₂) and organic by-products.
Reduction: Lower oxidation state titanium compounds.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is used in various scientific research applications, including:
Chemistry: As a catalyst in polymerization reactions and organic synthesis.
Biology: In studies involving titanium’s interaction with biological molecules.
Medicine: Potential use in drug delivery systems and as a component in biomedical implants.
Industry: Used in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- involves its ability to coordinate with various substrates through its ligands. The titanium center can undergo redox reactions, facilitating electron transfer processes. The compound’s reactivity is influenced by the electronic and steric properties of its ligands, which can modulate its interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-ethanolato)-, (T-4)-
- Titanium, tris(2-methyl-2-propenoato-kappaO)(2-butanolato)-, (T-4)-
Uniqueness
Titanium, tris(2-methyl-2-propenoato-kappaO)(2-propanolato)-, (T-4)- is unique due to its specific ligand arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2-propanolato ligand provides unique steric and electronic properties, making it suitable for specific catalytic and industrial applications.
Propiedades
Número CAS |
61436-48-4 |
|---|---|
Fórmula molecular |
C15H26O7Ti |
Peso molecular |
366.23 g/mol |
Nombre IUPAC |
2-methylprop-2-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C4H6O2.C3H8O.Ti/c3*1-3(2)4(5)6;1-3(2)4;/h3*1H2,2H3,(H,5,6);3-4H,1-2H3; |
Clave InChI |
PBUUDMYDUTZMGF-UHFFFAOYSA-N |
SMILES |
CC(C)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
SMILES canónico |
CC(C)O.CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Ti] |
| 61436-48-4 | |
Pictogramas |
Irritant |
Sinónimos |
isopropyl trimethacryltitanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


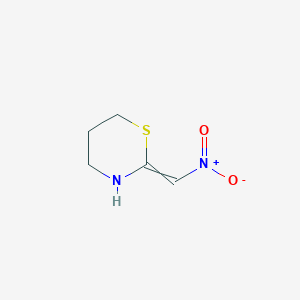
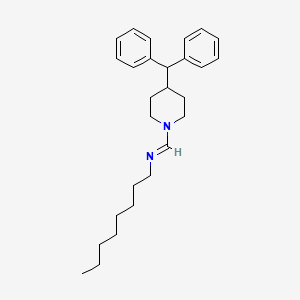

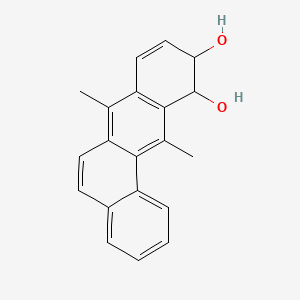
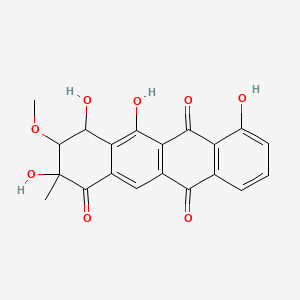


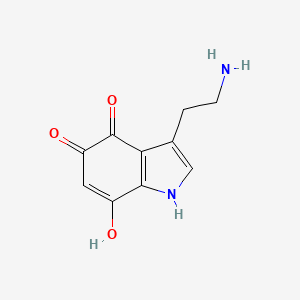
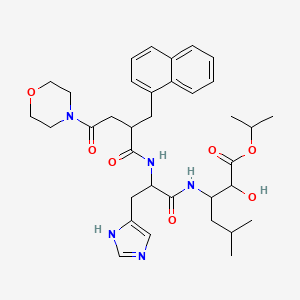
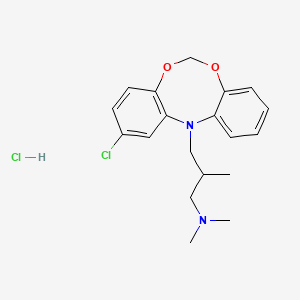
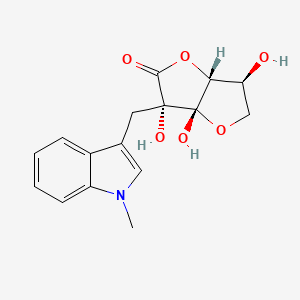
![Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B1210888.png)


